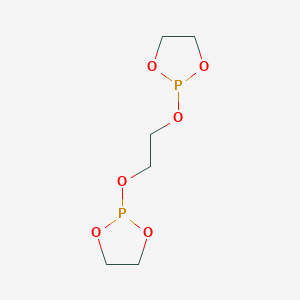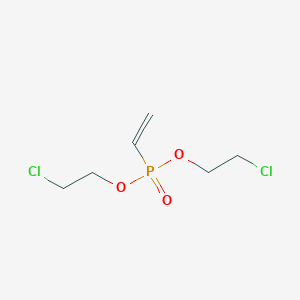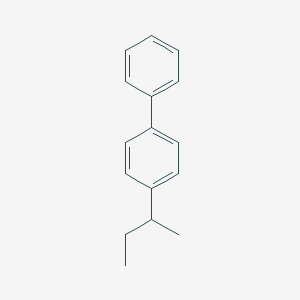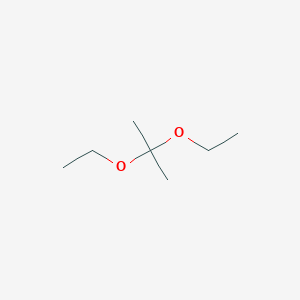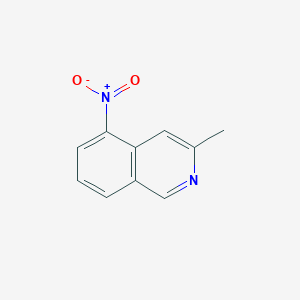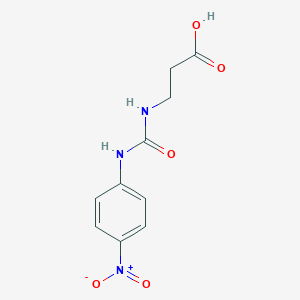
Aspartic acid-beta-4-nitroanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspartic acid-beta-4-nitroanilide (BApNA) is a synthetic substrate used in enzymatic assays to measure the activity of proteases. It is widely used in scientific research to study the biochemical and physiological effects of proteases and their inhibitors.
Wirkmechanismus
The mechanism of hydrolysis of Aspartic acid-beta-4-nitroanilide by proteases involves the attack of the active site nucleophile (e.g. Ser, His, or Cys) on the carbonyl group of the substrate, which leads to the formation of an acyl-enzyme intermediate. The intermediate is then hydrolyzed by a water molecule, which releases the product and regenerates the free enzyme.
Biochemische Und Physiologische Effekte
Aspartic acid-beta-4-nitroanilide is a useful tool in studying the biochemical and physiological effects of proteases and their inhibitors. Proteases play important roles in various biological processes such as digestion, blood clotting, and immune response. Dysregulation of protease activity is associated with many diseases such as cancer, Alzheimer's, and arthritis. Aspartic acid-beta-4-nitroanilide can be used to screen for potential protease inhibitors that could be developed into drugs for the treatment of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Aspartic acid-beta-4-nitroanilide is its high sensitivity and specificity for proteases. The assay can be performed in a microplate format, which allows for high-throughput screening of large compound libraries. However, Aspartic acid-beta-4-nitroanilide has some limitations, such as its sensitivity to pH and buffer conditions. Some proteases may also have low activity towards Aspartic acid-beta-4-nitroanilide, which may require the use of alternative substrates.
Zukünftige Richtungen
In the future, Aspartic acid-beta-4-nitroanilide could be used to study the activity of proteases in complex biological samples such as blood or tissue extracts. The assay could be adapted to detect specific proteases that are associated with certain diseases. Aspartic acid-beta-4-nitroanilide could also be used to screen for protease inhibitors that have high selectivity and potency towards specific proteases. In addition, Aspartic acid-beta-4-nitroanilide could be used in combination with other assays to study the downstream effects of protease activity on cellular signaling pathways.
Synthesemethoden
Aspartic acid-beta-4-nitroanilide is synthesized by the reaction of aspartic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields a yellow crystalline solid that is purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Aspartic acid-beta-4-nitroanilide is used as a substrate in enzymatic assays to measure the activity of proteases such as pepsin, chymotrypsin, and trypsin. The assay is based on the hydrolysis of Aspartic acid-beta-4-nitroanilide by the protease, which releases the yellow 4-nitroaniline product that can be measured spectrophotometrically. Aspartic acid-beta-4-nitroanilide is also used to study the inhibition of proteases by small molecules or antibodies.
Eigenschaften
CAS-Nummer |
102-66-9 |
|---|---|
Produktname |
Aspartic acid-beta-4-nitroanilide |
Molekularformel |
C10H11N3O5 |
Molekulargewicht |
253.21 g/mol |
IUPAC-Name |
3-[(4-nitrophenyl)carbamoylamino]propanoic acid |
InChI |
InChI=1S/C10H11N3O5/c14-9(15)5-6-11-10(16)12-7-1-3-8(4-2-7)13(17)18/h1-4H,5-6H2,(H,14,15)(H2,11,12,16) |
InChI-Schlüssel |
MYMZLBHZVRWYRE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NCCC(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NCCC(=O)O)[N+](=O)[O-] |
Andere CAS-Nummern |
102-66-9 |
Verwandte CAS-Nummern |
140-46-5 (hydrochloride salt) |
Löslichkeit |
0.00 M |
Synonyme |
aspartic acid-beta-4-nitroanilide aspartic acid-beta-4-nitroanilide, sodium salt aspartic acid-beta-p-nitroanilide N-(4-nitrophenyl)-N'-(carboxyethyl)urea suosan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



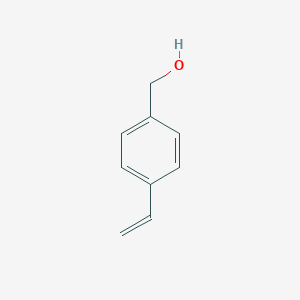
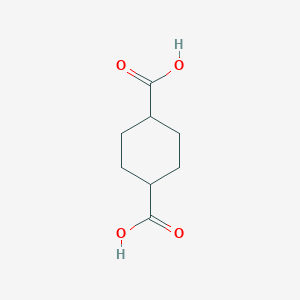
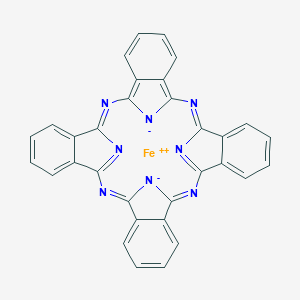
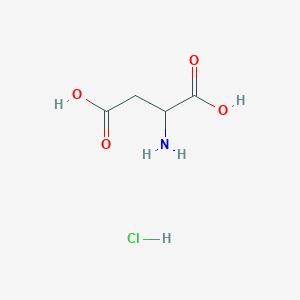
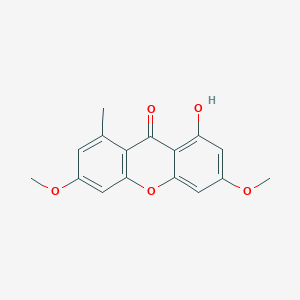
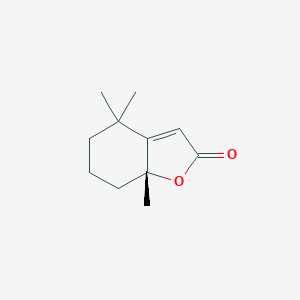
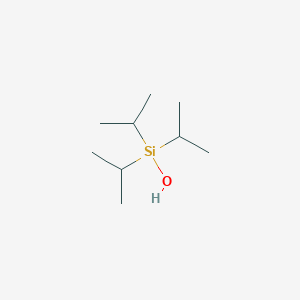
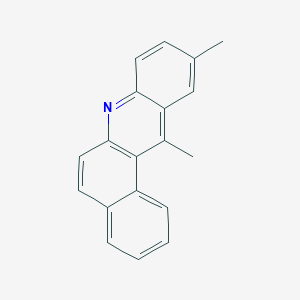
![2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane](/img/structure/B95009.png)
